molecular formula C27H32N2O4S B2574989 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide CAS No. 476321-02-5

4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide

Cat. No.: B2574989
CAS No.: 476321-02-5
M. Wt: 480.62
InChI Key: LUNFBXPDRVMKEK-UHFFFAOYSA-N
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Description

4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a benzamide core substituted with a bis(2-methylpropyl)sulfamoyl group and a phenoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The bis(2-methylpropyl)sulfamoyl group is introduced via a sulfonation reaction, where the benzamide core is treated with bis(2-methylpropyl)sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenoxyphenyl Group: The final step involves the coupling of the phenoxyphenyl group to the benzamide core, which can be achieved through a nucleophilic aromatic substitution reaction using a suitable phenoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution, while nucleophiles like amines or thiols can be used for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound may interact with other molecular pathways, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzamide

Uniqueness

Compared to similar compounds, 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. The presence of the phenoxyphenyl group, in particular, can influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O4S/c1-20(2)18-29(19-21(3)4)34(31,32)24-16-14-22(15-17-24)27(30)28-25-12-8-9-13-26(25)33-23-10-6-5-7-11-23/h5-17,20-21H,18-19H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNFBXPDRVMKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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